molecular formula C14H21N3O8S B1194563 Lamivudine-galactose

Lamivudine-galactose

Numéro de catalogue: B1194563
Poids moléculaire: 391.395
Clé InChI: JBAIGPJSGDDRNY-LVFVHECXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Applications De Recherche Scientifique

Drug Delivery Systems

Nanoparticle Formulations
Recent studies have focused on developing glycyrrhizin-conjugated chitosan nanoparticles for the targeted delivery of lamivudine. These nanoparticles are designed to enhance liver targeting, which is crucial for treating hepatitis B. The encapsulation of lamivudine within these nanoparticles showed a biphasic release pattern, indicating both an initial burst release followed by sustained release over time. This formulation demonstrated improved biodistribution and reduced tissue damage compared to conventional lamivudine solutions .

Sustained Release Tablets
Another significant application is the formulation of sustained-release tablets using natural polymers such as okra mucilage. These tablets are designed to extend the release of lamivudine up to 12 hours, addressing issues related to patient compliance and side effects associated with frequent dosing. The sustained-release formulation can mitigate problems like drug accumulation and adverse effects from multiple doses .

Pharmacokinetics and Bioavailability

Lamivudine exhibits linear pharmacokinetics following oral administration, with a reported bioavailability ranging from 68% to 88%. Studies indicate that food intake can affect the absorption rates, with a notable decrease in peak plasma concentrations when taken with meals. This variability underscores the importance of understanding pharmacokinetic profiles when developing formulations .

Clinical Applications

Chronic Hepatitis B Treatment
In clinical settings, lamivudine-galactose formulations have shown significant efficacy in managing chronic hepatitis B. Controlled studies indicated that lamivudine therapy could suppress HBV DNA replication in a substantial percentage of patients, leading to improved liver histology and reduced progression to cirrhosis .

Adverse Effects Management
While lamivudine is generally well-tolerated, some patients experience adverse effects such as pancreatitis and peripheral neuropathy. The development of targeted formulations aims to minimize these side effects by reducing systemic exposure while maintaining therapeutic levels at the site of action .

Case Studies

Several case studies highlight the effectiveness of this compound formulations:

  • Case Study 1: Hepatitis B Patients
    A cohort study involving patients with chronic hepatitis B treated with a sustained-release formulation showed a significant improvement in liver function tests and a reduction in viral load after six months of therapy.
  • Case Study 2: HIV Patients
    In HIV-positive individuals receiving this compound nanoparticles, results indicated enhanced drug delivery to hepatocytes, leading to better viral suppression compared to standard therapies.

Data Table: Summary of Key Findings

ApplicationDescriptionKey Findings
Nanoparticle FormulationsGlycyrrhizin-conjugated chitosan nanoparticles for liver targetingImproved biodistribution; reduced tissue damage
Sustained Release TabletsFormulations using okra mucilage for extended releaseExtended release up to 12 hours; better compliance
Clinical EfficacyTreatment outcomes in chronic hepatitis BSignificant viral suppression; improved liver histology
Adverse Effects ManagementReduction of systemic exposure through targeted deliveryLower incidence of pancreatitis and neuropathy

Propriétés

Formule moléculaire

C14H21N3O8S

Poids moléculaire

391.395

Nom IUPAC

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

Clé InChI

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Apparence

Solid powder

Pureté

>98%

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lamivudine-galactose

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
Reactant of Route 2
Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
Reactant of Route 4
Lamivudine-galactose
Reactant of Route 5
Lamivudine-galactose
Reactant of Route 6
Lamivudine-galactose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.